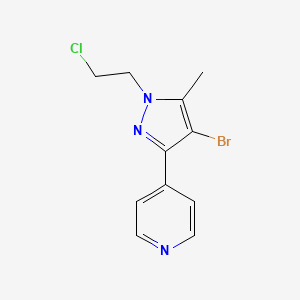

4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

4-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)7-4-13)9-2-5-14-6-3-9/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMBDNOUFAHVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCl)C2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and various research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a pyridine ring, characterized by the following chemical formula: . The synthesis typically involves multi-step reactions starting from readily available precursors:

- Formation of the Pyrazole Ring : Reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

- Bromination : Using N-bromosuccinimide (NBS) to brominate the pyrazole intermediate.

- Alkylation : Alkylation with 2-chloroethyl chloride in the presence of a base like potassium carbonate.

Anticancer Potential

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have shown inhibitory effects on various cancer cell lines, including:

- Lung Cancer : Compounds demonstrated IC50 values indicating effective inhibition of A549 cell lines.

- Breast Cancer : Notable antiproliferative activity against MDA-MB-231 cells was reported .

The following table summarizes the cytotoxic effects of related pyrazole derivatives:

The mechanisms through which 4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific kinases involved in cancer proliferation.

- Apoptosis Induction : Compounds have been shown to induce apoptosis in various cancer cells .

In particular, studies have reported that pyrazole derivatives can inhibit Aurora-A kinase and CDK2, which are crucial for cell cycle regulation.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in preclinical settings:

- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activities against multiple cell lines. The most potent compounds showed significant growth inhibition and apoptosis induction in vitro.

- Molecular Modeling Studies : These studies provided insights into the binding affinities and interactions of pyrazole compounds with target proteins, suggesting that structural modifications could enhance biological activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine exhibit potential anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer models.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of specific kinases that are crucial for cell cycle progression. For instance, pyrazole derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.

Case Study: Pyrazole Derivatives in Cancer Research

A study published in a peer-reviewed journal highlighted the efficacy of pyrazole derivatives against breast cancer cells, showing a significant reduction in cell viability at micromolar concentrations. The study concluded that these compounds could serve as lead compounds for further drug development .

Agricultural Applications

Herbicide Development

The brominated pyrazole structure has been explored for its herbicidal properties. Compounds with similar structures have been developed as selective herbicides that target specific weed species without harming crops.

Case Study: Herbicidal Efficacy

In field trials, a related compound demonstrated effective control of broadleaf weeds in soybean crops. The application resulted in a 90% reduction in weed biomass compared to untreated plots, showcasing its potential as a viable herbicide .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for its application in both medicinal and agricultural contexts. Preliminary studies indicate that while some pyrazole derivatives exhibit low toxicity to mammalian cells, further investigations are necessary to assess their safety profiles comprehensively.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- Molecular Formula : C₁₁H₁₁BrClN₃

- Average Molecular Weight : 300.584 g/mol

- Monoisotopic Mass: 298.982487 g/mol

- CAS Registry Number : 2091138-61-1

- Structure : Comprises a pyrazole ring substituted with bromo (Br), 2-chloroethyl, and methyl groups at positions 4, 1, and 5, respectively. A pyridine ring is attached at position 3 of the pyrazole .

Key Properties :

- Purity : ≥95% (commercial grade) .

- Storage : Requires dry, ventilated conditions at low temperatures to prevent degradation .

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound belongs to a class of pyrazole-pyridine hybrids. Below is a comparative analysis with structurally related molecules:

Physicochemical and Spectral Comparisons

- Halogen Effects: Bromine and chlorine substituents in the target compound and analogues (e.g., Compound 17, Example 5.23) contribute to higher molecular weights and polarizabilities compared to non-halogenated derivatives . The 2-chloroethyl group in the target compound introduces a reactive site for alkylation reactions, differing from the sulfonamide in Compound 17, which favors hydrogen bonding .

Spectral Data :

- IR Spectroscopy : Compound 17 shows distinct C=O (1670 cm⁻¹) and NH (3385 cm⁻¹) stretches, absent in the target compound due to differing functional groups .

- NMR : The target compound’s ¹H-NMR would display signals for the pyridine ring (δ ~8.0–8.5 ppm) and methyl group (δ ~2.5 ppm), similar to Compound 18 (), which shows aromatic protons at δ 7.80–8.10 ppm .

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine generally follows a sequence of:

- Preparation of the substituted pyrazole intermediate with bromine and methyl substituents.

- Introduction of the 2-chloroethyl group via alkylation at the pyrazole nitrogen.

- Coupling of the functionalized pyrazole with a pyridine derivative, often via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).

Preparation of the Pyrazole Core with Bromine and Methyl Substituents

A key intermediate is 4-bromo-1-methyl-1H-pyrazole , which can be synthesized via lithiation and subsequent formylation or acylation reactions:

This intermediate serves as a foundation for further functionalization.

Introduction of the 2-Chloroethyl Group via N-Alkylation

The 2-chloroethyl substituent is introduced by alkylation of the pyrazole nitrogen (N1 position) using 2-chloroethyl halides or mesylates. Typical conditions include:

- Use of alkylating agents such as 2-chloroethyl mesylate or 2-chloroethyl chloride.

- Base-mediated N-alkylation in polar aprotic solvents.

- Control of temperature to avoid polyalkylation or side reactions.

For example, alkylation of a pyrazole boronic ester with a mesylate derivative has been reported with good yields (around 75%) under mild conditions.

Palladium-Catalyzed Cross-Coupling with Pyridine Derivatives

The final assembly of the target compound involves coupling the functionalized pyrazole with a bromopyridine or chloropyridine derivative. Suzuki-Miyaura cross-coupling is the preferred method due to its mild conditions and tolerance of functional groups:

The coupling step is critical and may require optimization of catalyst loading, base, and temperature to maximize yield and purity.

Oxidation and Other Functional Group Transformations

In some synthetic routes, oxidation of dihydropyrazole intermediates to pyrazole carboxylates is performed using oxidizing agents such as potassium persulfate in acidic acetonitrile systems:

- Oxidizing agent: potassium persulfate (1.0–2.0 equivalents)

- Catalyst: sulfuric acid

- Solvent: acetonitrile

- Yield: 75–80%

- Reaction involves heating and staged addition of reagents to complete oxidation

This step may be necessary if the pyrazole is prepared via reduction of a precursor and needs to be aromatized.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield Range | Key Observations |

|---|---|---|---|---|

| 1. Pyrazole lithiation and acylation | Lithiation with n-BuLi, acylation with N-methoxy-N-methylacetamide | 57% | Low temperature (-78 °C) critical | |

| 2. Carboxylation of lithiated pyrazole | Dry CO2 gas, acid quench | High (scale dependent) | Inert atmosphere required | |

| 3. N-Alkylation with 2-chloroethyl halide | Alkylating agent + base, polar aprotic solvent | ~75% (reported for similar alkylations) | Control of monoalkylation important | |

| 4. Suzuki-Miyaura coupling with pyridine derivative | Pd catalyst, base (Na2CO3), solvent (DME/H2O or dioxane/H2O), heat/microwave | 44–80% | Microwave irradiation improves yield and time | |

| 5. Oxidation of dihydropyrazole intermediates | Potassium persulfate, sulfuric acid, acetonitrile | 75–80% | Staged reagent addition enhances conversion |

Q & A

Q. What are the common synthetic routes for preparing 4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Bromination of pyrazole intermediates, as demonstrated in the preparation of iodopyrazole derivatives. For example, 3-iodo-5-methyl-1H-pyrazole can be synthesized via Suzuki–Miyaura coupling using boronic acids (e.g., 4-fluorobenzeneboronic acid) under palladium catalysis .

- Step 2: Functionalization of the pyrazole ring with a 2-chloroethyl group. This may involve nucleophilic substitution reactions, as seen in the synthesis of 1-(2-chloroethyl)pyrazole derivatives .

- Step 3: Coupling with pyridine via cross-coupling reactions (e.g., Buchwald–Hartwig) or direct alkylation. Evidence from similar compounds highlights the use of tert-butyl esters to protect reactive groups during coupling .

Key Considerations:

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: The pyridine ring protons resonate at δ 7.5–8.5 ppm, while pyrazole protons appear at δ 6.0–7.0 ppm. The 2-chloroethyl group shows characteristic splitting patterns (δ 3.5–4.5 ppm) .

- IR Spectroscopy: Stretching vibrations for C-Br (550–650 cm⁻¹) and C-Cl (700–800 cm⁻¹) confirm halogen presence. Pyridine ring vibrations are observed at ~1600 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns indicating loss of Br (79/81 Da) and Cl (35/37 Da) .

Validation:

- Compare experimental data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can SHELX software be utilized in refining the crystal structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. SHELXL (v.2018+) refines atomic coordinates, displacement parameters, and occupancy factors .

- Key Steps:

- Structure Solution: SHELXD or SHELXS for phase determination via direct methods .

- Refinement: SHELXL employs least-squares minimization to optimize bond lengths/angles. Constraints are applied to disordered 2-chloroethyl groups .

- Validation: Check R-factors (R1 < 0.05 for high-resolution data) and residual electron density maps using ORTEP-3 for graphical representation .

Case Study:

- Evidence from 5-acyloxypyrazole derivatives shows SHELXL successfully resolved torsional disorder in flexible substituents .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- By-Product Analysis: Common issues include regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) and halogen exchange (Br/Cl). Monitor via TLC or LC-MS .

- Optimization Strategies:

Case Study:

- Cyclization of hydrazides with POCl₃ at 120°C yielded 93% purity in oxadiazole derivatives, demonstrating temperature-dependent selectivity .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model HOMO/LUMO energies, predicting reactivity (e.g., nucleophilic pyridine ring) .

- Molecular Dynamics (MD): Simulate solvation effects in biological systems (e.g., binding to enzymes) using AMBER or GROMACS .

- Docking Studies: AutoDock Vina predicts interactions with biological targets (e.g., kinase inhibitors) by aligning the pyridine moiety with active-site residues .

Validation:

- Correlate computational results with experimental UV-Vis spectra (λmax for charge-transfer transitions) .

Q. How can tautomerism or regioisomerism in the pyrazole ring affect structural characterization?

Methodological Answer:

- Tautomer Identification: X-ray crystallography is definitive. For example, 5-methylpyrazole derivatives favor the 1H-tautomer over 2H due to steric and electronic stabilization .

- Regioisomer Differentiation: Use NOESY NMR to detect spatial proximity between pyridine and substituents. For instance, 3-substituted pyrazoles show distinct NOE correlations vs. 4-substituted analogs .

Case Study:

- In 1,3,4-oxadiazole derivatives, regioisomers were distinguished via 2D NMR (HSQC and HMBC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.